molecular formula C13H12O3 B6165143 2-(4-methoxyphenoxy)phenol CAS No. 172657-73-7

2-(4-methoxyphenoxy)phenol

Cat. No.: B6165143
CAS No.: 172657-73-7
M. Wt: 216.2
InChI Key:
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Description

2-(4-Methoxyphenoxy)phenol: is an organic compound with the molecular formula C13H12O3 It is a derivative of phenol, where a methoxyphenoxy group is attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenoxy)phenol can be achieved through several methods. One common method involves the reaction of 4-methoxyphenol with 2-bromophenol in the presence of a base such as cesium carbonate and a copper catalyst. The reaction is typically carried out in a solvent like 1-methyl-2-pyrrolidinone (NMP) under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.

Scientific Research Applications

2-(4-Methoxyphenoxy)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-(4-Methoxyphenoxy)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of antioxidant, anti-inflammatory, and potential neuroprotective effects makes it a valuable compound for various applications.

Properties

CAS No.

172657-73-7

Molecular Formula

C13H12O3

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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